molecular formula C24H20N2O2 B416005 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE

Cat. No.: B416005
M. Wt: 368.4g/mol
InChI Key: UVIXZCDYESBLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE: is a complex organic compound featuring two indole moieties connected through a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydroindole with benzoyl chloride under basic conditions to form the intermediate, which is then coupled with another 2,3-dihydroindole unit. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Bromine, nitric acid, room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its indole moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A naturally occurring compound with anticancer properties.

    3-(2,3-Dihydro-1H-indol-1-yl)phenylamine: A synthetic compound with potential pharmacological applications.

Uniqueness

What sets 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE apart is its dual indole structure connected through a phenyl ring, providing a unique scaffold for chemical modifications and biological interactions. This structural feature enhances its versatility in various applications, from drug design to industrial chemistry.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4g/mol

IUPAC Name

[3-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C24H20N2O2/c27-23(25-14-12-17-6-1-3-10-21(17)25)19-8-5-9-20(16-19)24(28)26-15-13-18-7-2-4-11-22(18)26/h1-11,16H,12-15H2

InChI Key

UVIXZCDYESBLDI-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)C(=O)N4CCC5=CC=CC=C54

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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